molecular formula C22H45NO4 B14262667 N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-heptylundecanamide CAS No. 137837-48-0

N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-heptylundecanamide

Cat. No.: B14262667
CAS No.: 137837-48-0
M. Wt: 387.6 g/mol
InChI Key: ZGSQJKPZHQEHFT-UHFFFAOYSA-N
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Description

N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-heptylundecanamide is an organic compound with a complex structure that includes multiple hydroxyl groups and a long alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-heptylundecanamide typically involves the reaction of a suitable amine with a long-chain fatty acid derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through crystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow reactors or large-scale batch reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-heptylundecanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-heptylundecanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-heptylundecanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-heptylundecanamide stands out due to its long alkyl chain, which imparts unique hydrophobic properties, making it suitable for applications in both aqueous and non-aqueous environments. Its multifunctional groups allow for diverse chemical modifications and applications.

Properties

CAS No.

137837-48-0

Molecular Formula

C22H45NO4

Molecular Weight

387.6 g/mol

IUPAC Name

N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2-heptylundecanamide

InChI

InChI=1S/C22H45NO4/c1-3-5-7-9-10-12-14-16-20(15-13-11-8-6-4-2)21(27)23-22(17-24,18-25)19-26/h20,24-26H,3-19H2,1-2H3,(H,23,27)

InChI Key

ZGSQJKPZHQEHFT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(CCCCCCC)C(=O)NC(CO)(CO)CO

Origin of Product

United States

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